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This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive guide to optimizing Andromeda search parameters within
the MaxQuant environment for the analysis of post-translational modifications (PTMs). It
includes troubleshooting guides and frequently asked questions (FAQs) to address common
challenges encountered during PTM-focused proteomics experiments.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and solutions to specific issues you may
encounter.

General PTM Analysis

Q1: My PTM identification rate is low. What are the common causes and how can |
troubleshoot this?

Al: Low PTM identification rates can stem from several factors, from sample preparation to
data analysis. Here’s a systematic approach to troubleshooting:
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o Sample Preparation and Enrichment:

[e]

[e]

Sub-stoichiometric nature of PTMs: Many PTMs are present at low levels. Ensure your
enrichment strategy for the specific PTM (e.g., phospho, di-glycyl) is efficient.

Sample complexity: If your sample is too complex, the instrument may not have sufficient
time to acquire high-quality MS/MS spectra for low-abundant modified peptides. Consider
additional fractionation steps.

e Mass Spectrometry Acquisition:

[e]

[e]

Fragmentation energy: The fragmentation characteristics of modified peptides can differ
from their unmodified counterparts. Optimize collision energy (e.g., HCD) to ensure
sufficient fragmentation for confident identification.

Instrument calibration: Poor mass accuracy will lead to failed peptide identifications.
Ensure your mass spectrometer is well-calibrated. You can check the mass error
distribution in the MaxQuant output.

e Andromeda Search Parameters:

o

Q2:

Incorrect PTMs specified: Double-check that the correct variable modifications are
selected in your search parameters.

Mass tolerances: Ensure the precursor and fragment mass tolerances are appropriate for
your instrument type. Using overly narrow tolerances can exclude correct identifications.

Missed cleavages: PTMs can sometimes hinder enzyme cleavage. Try increasing the
number of allowed missed cleavages (e.g., from 2 to 3).

Search space expansion: A large number of variable modifications dramatically increases
the search space, which can reduce the number of identified spectra at a given False
Discovery Rate (FDR).[1] It is advisable to limit the number of variable modifications to
those you expect to be present and abundant. For discovering unexpected PTMs,
consider using the "Dependent Peptides" feature.[2][3][4][5][6]

How do I choose the right mass tolerance settings for my PTM analysis?
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A2: The optimal mass tolerance settings are dependent on the mass spectrometer used for
data acquisition. Using appropriate mass tolerances is critical for accurate peptide
identification.

Precursor Mass Precursor Mass
. . Fragment Mass
Instrument Type Tolerance (First Tolerance (Main
Tolerance (MS/MS)

Search) Search)
Orbitrap (e.g., Q
Exactive, Fusion 20 ppm 4.5 - 6 ppm[3][7][8] 20 ppm (HCD)[8]
Lumos)
TOF (Time-of-Flight) 40 ppm 20 ppm 40 ppm
lon Trap (e.g., LTQ) 20 ppm 6 ppm 0.5 Da[8]

Note: MaxQuant utilizes a recalibration step after the first search, allowing for a more stringent
mass tolerance in the main search.[8]

Q3: What is the "Dependent Peptides" search feature in MaxQuant and when should | use it?

A3: The "Dependent Peptides" feature is a powerful tool for identifying peptides with
unexpected or unspecified modifications.[2][3][4] It works by searching for spectra that were not
identified in the main search but are similar to identified unmodified peptides, attributing the
mass difference to a potential modification. This is particularly useful for discovering novel or
unanticipated PTMs without dramatically expanding the search space of the main search.[2][5]

[6]

Phosphorylation Analysis

Q4: 1 am analyzing phosphopeptides. What are the key Andromeda parameters | should pay
attention to?

A4: For phosphorylation analysis, consider the following:

» Variable Modifications: Select "Phospho (STY)" as a variable modification. If you are
specifically looking for phosphorylation on other residues like histidine, you can add them,
but be mindful of increasing the search space.[5]
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» Neutral Losses: Phosphorylated serine and threonine residues are prone to neutral loss of
phosphoric acid (H3PO4, 98 Da) during fragmentation. Andromeda'’s scoring algorithm takes
this into account.

» Localization Probability: The PTM score in MaxQuant calculates the probability of a PTM
being at a specific site. A localization probability of >0.75 is generally considered a good
threshold for confident site assignment.[9][10] For high-confidence datasets, a more
stringent cutoff of >0.99 may be used.[11]

Q5: My phosphosite localization probabilities are low. How can | improve them or interpret the
results?

A5: Low localization probability indicates that the MS/MS spectrum does not contain enough
site-determining fragment ions to confidently assign the phosphorylation site.

e Improve Fragmentation:

o Fragmentation Method: For a given peptide-spectrum match (PSM), Electron Transfer
Dissociation (ETD) based methods can be optimal for confident site localization, though
Higher-Energy Collisional Dissociation (HCD) may identify more phosphosites overall due
to a faster duty cycle.

o Collision Energy: Optimize the collision energy to generate a rich series of b- and y-ions
that can pinpoint the modification.

 Interpretation and Manual Validation:

o Alow localization score might indicate that the phosphorylation is present on one of
several possible residues in close proximity.

o Manually inspect the annotated MS/MS spectra in the MaxQuant viewer. Look for
fragment ions that either support or refute the assigned localization. For example, if a
peptide has two potential phosphorylation sites at Serine-5 and Serine-8, the presence of
a y-ion that includes Serine-8 but not Serine-5 and carries the modification would support
localization at Serine-8.

Ubiquitination Analysis
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Q6: How do | set up my Andromeda search for identifying ubiquitination sites?

A6: The most common method for identifying ubiquitination sites involves the detection of a di-
glycine (GlyGly) remnant on lysine residues after tryptic digestion.[12][13]

» Variable Modification: You need to specify "GlyGly (K)" as a variable modification. This
corresponds to the di-glycine remnant left on the ubiquitinated lysine.

e Enzyme: Use Trypsin/P as the enzyme.

e Missed Cleavages: It is advisable to allow for at least 2 missed cleavages.

Glycosylation Analysis

Q7: What are the main challenges in analyzing glycosylation with Andromeda and what
parameters should | use?

A7: Glycosylation is a complex PTM due to the heterogeneity of glycan structures.
o Challenges:

o Large and variable mass of glycans.

o Glycans can easily fragment or be lost during MS/MS.
e Andromeda Parameters:

o Variable Modifications: Add the specific glycan compositions you are interested in as
variable modifications. This requires prior knowledge or can be an iterative process.

o Enzyme: For N-linked glycosylation analysis, after PNGase F treatment which converts
asparagine to aspartic acid, you can specify deamidation (N) as a variable modification.

o Oxonium lons: The presence of characteristic oxonium ions (e.g., m/z 204.087 for
HexNAc) in the MS/MS spectra can be a good indicator of glycopeptides.[7]

Experimental Protocols
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Protocol 1: Enrichment of Ubiquitinated Peptides using
Di-Glycine Remnant Immunoaffinity Purification

This protocol describes the enrichment of peptides containing the K-e-GG remnant from a cell
lysate.[14][15]

e Cell Lysis and Protein Digestion:

[¢]

Lyse cells in a urea-containing buffer to ensure denaturation and inactivate DUBs.

[¢]

Reduce proteins with DTT and alkylate with iodoacetamide.

o

Perform an initial digestion with Lys-C, followed by an overnight digestion with trypsin.

(¢]

Acidify the sample with TFA to stop the digestion and precipitate detergents.
o Peptide Cleanup and Fractionation:
o Desalt the peptide mixture using C18 StageTips.

o For complex samples, perform offline high pH reversed-phase fractionation to reduce
sample complexity.

e Immunoaffinity Enrichment:

(¢]

Use an anti-K-e-GG antibody cross-linked to protein A agarose beads.

Incubate the peptide fractions with the antibody-bead slurry to capture di-glycine modified

[¢]

peptides.

Wash the beads extensively to remove non-specifically bound peptides.

[¢]

[¢]

Elute the enriched K-e-GG peptides.

e LC-MS/MS Analysis:

o Analyze the enriched peptides by LC-MS/MS.
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Visualizations
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Caption: Workflow for setting up a PTM analysis in MaxQuant.
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Troubleshooting Decision Tree for Low PTM
Identification

Low PTM Identification Rate
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e T Adjust Search Parameters
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Caption: Decision tree for troubleshooting low PTM identification rates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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